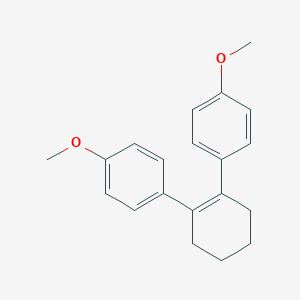

Cyclohexene, 1,2-bis(p-methoxyphenyl)-

Description

Historical Development of Cyclohexene (B86901) Derivative Chemistry

The chemistry of cyclohexene derivatives has a rich history, with one of the most significant advancements being the discovery of the Diels-Alder reaction by Otto Diels and Kurt Alder in 1928. researchgate.net This Nobel Prize-winning cycloaddition reaction, which involves the reaction of a conjugated diene with a substituted alkene (a dienophile) to form a substituted cyclohexene, provided a powerful and reliable method for the construction of six-membered rings with excellent control over stereochemistry. researchgate.net This breakthrough revolutionized the synthesis of complex cyclic systems and remains a fundamental tool in organic synthesis.

Prior to the advent of the Diels-Alder reaction, early efforts to synthesize cyclohexane (B81311), the saturated analog of cyclohexene, were undertaken by chemists such as Marcellin Berthelot in 1867, who reduced benzene (B151609) using hydroiodic acid. nih.gov In 1894, Adolf von Baeyer synthesized cyclohexane through a Dieckmann condensation of pimelic acid followed by multiple reductions. mdpi.com These early synthetic endeavors, while not directly focused on cyclohexenes, laid the groundwork for understanding the stability and reactivity of six-membered ring systems. mdpi.com The development of methods for the partial hydrogenation of benzene, such as the process developed by the Asahi Chemical company, also contributed to the availability of cyclohexene as a key industrial intermediate. amanote.com

Structural and Electronic Features of 1,2-Diarylcyclohexenes

The structural and electronic properties of 1,2-diarylcyclohexenes, such as Cyclohexene, 1,2-bis(p-methoxyphenyl)-, are dictated by the interplay between the cyclohexene ring's conformation and the nature of the aryl substituents. The cyclohexene ring itself preferentially adopts a half-chair conformation to minimize torsional strain. amanote.com

The presence of two bulky aryl groups at the 1 and 2 positions introduces significant steric interactions that influence the conformational equilibrium of the ring. For a 1,2-disubstituted cyclohexane, both cis and trans isomers are possible, each with distinct conformational preferences. In the case of a trans-1,2-disubstituted cyclohexane, the two substituents can be either in a diequatorial (ee) or a diaxial (aa) arrangement. Generally, the diequatorial conformation is significantly more stable due to the avoidance of 1,3-diaxial interactions. For a cis-1,2-disubstituted cyclohexane, one substituent must be in an axial (a) position and the other in an equatorial (e) position (ae), and ring-flipping results in an equivalent (ea) conformation.

Table 1: Conformational Isomers of 1,2-Disubstituted Cyclohexanes

| Isomer | Substituent Orientations | Relative Stability | Key Steric Interactions |

| trans | diequatorial (e,e) | More Stable | Gauche interaction between substituents |

| diaxial (a,a) | Less Stable | 1,3-diaxial interactions with axial hydrogens | |

| cis | axial/equatorial (a,e) | - | 1,3-diaxial interaction for the axial substituent |

| equatorial/axial (e,a) | - | 1,3-diaxial interaction for the axial substituent |

Note: This table is based on the general principles of conformational analysis for 1,2-disubstituted cyclohexanes.

Academic Significance of Cyclohexene, 1,2-bis(p-methoxyphenyl)- as a Model Compound

While not as extensively studied as some other diaryl systems, Cyclohexene, 1,2-bis(p-methoxyphenyl)- (CAS No. 15638-15-0) serves as an important model compound for investigating several key concepts in organic chemistry.

Contextualization within Known Diarylcycloalkane Research

Research on diarylcycloalkanes and related structures has provided valuable insights into fundamental chemical principles. For instance, studies on the dielectric properties of 1,1'-bis(4-methoxyphenyl)cyclohexane have shed light on the molecular motions and relaxation processes in the glassy state. The presence of the two p-methoxyphenyl groups allows for the study of intramolecular motions, such as the flip-flop motion of the phenyl rings.

The study of diarylcyclohexenes also contributes to our understanding of reaction mechanisms. For example, in cobalt-catalyzed cycloaddition reactions, the electronic nature of aryl substituents on trienes, including p-methoxyphenyl groups, has been shown to influence the reactivity and yield of the resulting bicyclic products. Electron-rich aryl groups, such as p-methoxyphenyl, can enhance the reactivity of the system in certain catalytic cycles.

Relevance of the p-Methoxyphenyl Moiety in Organic Synthesis

The p-methoxyphenyl (PMP) group is a versatile and widely used moiety in organic synthesis, primarily due to its utility as a protecting group and its ability to modulate the electronic properties of molecules.

The PMP Group as a Protecting Group: The PMP group is frequently employed as a protecting group for amines and alcohols. It is stable under a variety of reaction conditions but can be readily cleaved under oxidative conditions, often using reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) or through enzymatic methods. This allows for selective deprotection in the presence of other sensitive functional groups.

Electronic Influence in Synthesis: The electron-donating nature of the p-methoxyphenyl group can be harnessed to influence the outcome of chemical reactions. In the synthesis of biologically active molecules, the presence of a p-methoxyphenyl substituent can impact the reactivity of nearby functional groups, directing the stereochemical outcome of a reaction or enhancing the rate of a desired transformation. For example, in the synthesis of certain natural products, the electron-donating character of the PMP group has been shown to be crucial for achieving high enantioselectivities in asymmetric reactions.

Table 2: Properties and Applications of the p-Methoxyphenyl (PMP) Group

| Property/Application | Description |

| Protecting Group | Used for the protection of amines and alcohols. |

| Deprotection Conditions | Typically oxidative (e.g., Ceric Ammonium Nitrate). |

| Electronic Effect | Overall electron-donating due to a dominant resonance effect. |

| Influence on Reactivity | Can increase the electron density of adjacent pi-systems, affecting reaction rates and selectivity. |

| Applications | Synthesis of natural products, pharmaceuticals, and functional materials. |

Structure

3D Structure

Properties

CAS No. |

15638-15-0 |

|---|---|

Molecular Formula |

C20H22O2 |

Molecular Weight |

294.4 g/mol |

IUPAC Name |

1-methoxy-4-[2-(4-methoxyphenyl)cyclohexen-1-yl]benzene |

InChI |

InChI=1S/C20H22O2/c1-21-17-11-7-15(8-12-17)19-5-3-4-6-20(19)16-9-13-18(22-2)14-10-16/h7-14H,3-6H2,1-2H3 |

InChI Key |

YRMUGAAJFGSMFE-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C2=C(CCCC2)C3=CC=C(C=C3)OC |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(CCCC2)C3=CC=C(C=C3)OC |

Synonyms |

1,2-Bis(p-methoxyphenyl)cyclohexene |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cyclohexene, 1,2 Bis P Methoxyphenyl

Classical and Modern Coupling Reactions for C-C Bond Formation

The creation of carbon-carbon bonds is fundamental to the synthesis of Cyclohexene (B86901), 1,2-bis(p-methoxyphenyl)-. Both well-established organometallic reactions and contemporary transition metal-catalyzed couplings are employed to construct the diaryl-substituted cyclohexene framework.

Grignard Reagent-Mediated Approaches to Diarylcyclohexenes

Grignard reagents remain a cornerstone of organic synthesis for forming C-C bonds. The synthesis of diarylcyclohexenes can be approached by the reaction of a Grignard reagent, specifically p-methoxyphenylmagnesium bromide, with a suitable cyclohexanone (B45756) or cyclohexene precursor. For instance, the addition of a Grignard reagent to a ketone is a classic method for installing an aryl group. dea.govgoogle.com

In a typical synthetic plan, 4-bromoanisole (B123540) is reacted with magnesium turnings in a dry ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the p-methoxyphenylmagnesium bromide reagent. dea.gov This nucleophilic reagent can then be added to a cyclohexanone derivative. To achieve the 1,2-disubstituted pattern, a sequential approach might involve the reaction with a precursor like 2-chlorocyclohexanone (B41772) or an α,β-unsaturated cyclohexenone, followed by a second coupling or rearrangement step. The reaction conditions, particularly temperature and the presence of additives like lithium salts, can influence the stereoselectivity and yield of the final product. google.com

Table 1: Components in a Grignard Reagent-Mediated Synthesis

| Component | Example | Role |

|---|---|---|

| Aryl Halide | 4-Bromoanisole | Precursor to the Grignard reagent |

| Metal | Magnesium (Mg) turnings | Activates the aryl halide |

| Solvent | Tetrahydrofuran (THF) | Solubilizes reagents, stabilizes Grignard |

| Cyclic Precursor | 2-chlorocyclohexanone | Electrophilic substrate for C-C bond formation |

| Additive | Lithium chloride (LiCl) | Can enhance reactivity and stereocontrol google.com |

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal catalysis offers powerful and highly selective methods for C-C bond formation, providing modern alternatives to classical organometallic reactions. Catalysts based on palladium and nickel are particularly prominent in this area.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, are premier tools for constructing aryl-substituted frameworks. mdpi.comescholarship.org The synthesis of Cyclohexene, 1,2-bis(p-methoxyphenyl)- could be envisioned through a Suzuki coupling, where a dihalo-cyclohexene derivative (e.g., 1,2-dichlorocyclohexene) is reacted with p-methoxyphenylboronic acid in the presence of a palladium catalyst and a base.

The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the halo-cyclohexene, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the final product and regenerate the catalyst. The choice of ligand for the palladium catalyst is crucial for achieving high efficiency and yield.

Table 2: Key Components for a Palladium-Catalyzed Suzuki Coupling

| Component | Example | Function |

|---|---|---|

| Catalyst Precursor | Palladium(II) acetate (B1210297) (Pd(OAc)₂) | Source of the active Pd(0) catalyst |

| Ligand | Triphenylphosphine (PPh₃) | Stabilizes the catalyst and modulates reactivity |

| Aryl Source | p-Methoxyphenylboronic acid | Provides the p-methoxyphenyl group |

| Substrate | 1,2-Dichlorocyclohexene | Cyclohexene backbone for coupling |

| Base | Sodium carbonate (Na₂CO₃) | Activates the boronic acid for transmetalation |

| Solvent | Toluene/Water | Biphasic solvent system is common |

Nickel-catalyzed reactions have emerged as a cost-effective and powerful alternative to palladium catalysis for C-C bond formation. mdpi.com Nickel catalysts can mediate a variety of transformations, including reductive cross-couplings and arylative cyclizations of enynes. nih.gov These methods are valued for their unique reactivity and ability to couple a wide range of substrates.

For the synthesis of the target compound, a nickel-catalyzed cross-coupling could be employed in a manner similar to palladium-catalyzed reactions, often with different ligand requirements and reaction conditions. Ligand choice is critical in nickel catalysis, as it can control the reaction's regioselectivity and switch between different mechanistic pathways. nih.gov

Table 3: Common Catalysts and Ligands in Nickel-Catalyzed Cross-Coupling

| Catalyst/Precursor | Ligand Type | Example Ligand |

|---|---|---|

| Ni(COD)₂ | Bipyridine | 2,2'-Bipyridine (bpy) |

| NiCl₂(dppp) | Diphosphine | 1,3-Bis(diphenylphosphino)propane |

| NiBr₂ | Phosphine (B1218219) | Triphenylphosphine (PPh₃) |

Intramolecular Cyclization and Ring-Forming Reactions

Building the cyclohexene ring itself is a critical step that can be achieved through various intramolecular cyclization strategies. These methods assemble the six-membered ring from an acyclic precursor, often establishing key stereochemical relationships in the process.

Dieckmann-Type Condensations in Cyclohexene Synthesis

The Dieckmann condensation is a base-catalyzed intramolecular condensation of a diester to produce a cyclic β-keto ester. organic-chemistry.orgchemistrysteps.com This reaction is highly effective for forming five- and six-membered rings, making it an ideal strategy for synthesizing precursors to the cyclohexene core. masterorganicchemistry.com

The mechanism is analogous to the Claisen condensation, involving the deprotonation of an α-carbon of the diester to form an enolate, which then attacks the other ester carbonyl group intramolecularly. chemistrysteps.com The resulting cyclic β-keto ester is a versatile intermediate that can be further elaborated—for example, through alkylation, reduction, and elimination steps—to introduce the desired substituents and the double bond of the cyclohexene ring. An efficient variation involves a one-pot double Michael addition-Dieckmann condensation, which can rapidly build substituted cyclohexane (B81311) rings from simpler starting materials. acs.org

Table 4: Characteristics of the Dieckmann Condensation

| Feature | Description |

|---|---|

| Reaction Type | Intramolecular Claisen Condensation |

| Substrate | Acyclic diester (e.g., diethyl adipate) |

| Reagent | Strong base (e.g., sodium ethoxide) |

| Product | Cyclic β-keto ester |

| Ring Sizes | Primarily 5- and 6-membered rings |

| Driving Force | Formation of a stable enolate from the acidic product chemistrysteps.com |

Electrocyclization Pathways for Cyclohexene Formation

Electrocyclization reactions represent a powerful tool in organic synthesis for the construction of cyclic systems. These reactions are pericyclic, proceeding through a concerted mechanism that is governed by the principles of orbital symmetry. The formation of a cyclohexene ring via electrocyclization typically involves the 6π-electron system of a substituted 1,3,5-hexatriene (B1211904).

The stereochemical outcome of the reaction is dictated by the Woodward-Hoffmann rules, which predict whether the ring closure will be conrotatory or disrotatory based on the reaction conditions (thermal or photochemical). imperial.ac.ukmasterorganicchemistry.com For a 6π-electron system like a 1,3,5-hexatriene derivative, thermal cyclization proceeds in a disrotatory fashion, where the terminal substituents rotate in opposite directions. youtube.comaklectures.com Conversely, photochemical cyclization occurs via a conrotatory mechanism, with the terminal substituents rotating in the same direction. masterorganicchemistry.com

In the context of synthesizing Cyclohexene, 1,2-bis(p-methoxyphenyl)-, a hypothetical precursor would be a (Z,Z)- or (E,E)-1,4-bis(p-methoxyphenyl)-1,3,5-hexatriene derivative. The stereochemistry of the starting triene would directly influence the relative stereochemistry of the two p-methoxyphenyl groups in the resulting cyclohexene.

Table 1: Predicted Stereochemical Outcome of 6π Electrocyclization

| Reaction Condition | Mode of Ring Closure | Precursor Stereochemistry | Product Stereochemistry |

|---|---|---|---|

| Thermal (Δ) | Disrotatory | (3Z, 5Z)-diene | cis-1,2-disubstituted |

| Photochemical (hν) | Conrotatory | (3Z, 5Z)-diene | trans-1,2-disubstituted |

| Thermal (Δ) | Disrotatory | (3E, 5E)-diene | trans-1,2-disubstituted |

| Photochemical (hν) | Conrotatory | (3E, 5E)-diene | cis-1,2-disubstituted |

This predictive power allows for the strategic design of the acyclic precursor to achieve the desired diastereomer of the target cyclohexene. The successful implementation of this strategy would hinge on the synthesis of the requisite substituted 1,3,5-hexatriene.

Stereochemical Control in the Synthesis of Cyclohexene, 1,2-bis(p-methoxyphenyl)-

Achieving control over the stereochemistry at the C1 and C2 positions of the cyclohexene ring is crucial for the synthesis of a single, well-defined isomer of Cyclohexene, 1,2-bis(p-methoxyphenyl)-. This can be approached through both diastereoselective and enantioselective strategies.

Diastereoselective synthesis aims to produce one diastereomer of a compound in preference to others. For 1,2-diarylcyclohexenes, several established reactions can be adapted to control the relative stereochemistry of the two aryl groups.

One of the most powerful methods for constructing six-membered rings with high diastereoselectivity is the Diels-Alder reaction. acs.org A potential strategy for the synthesis of a precursor to Cyclohexene, 1,2-bis(p-methoxyphenyl)- would involve the reaction of a 1,2-bis(p-methoxyphenyl)ethene (dienophile) with a suitable diene. The stereochemical outcome of the Diels-Alder reaction is governed by the "endo rule" and steric interactions between the diene and dienophile, often leading to high levels of diastereoselectivity. Subsequent modification of the initial cycloadduct would then yield the target cyclohexene.

Another approach involves the diastereoselective reduction of a corresponding cyclohexanone or the diastereoselective addition of organometallic reagents to a carbonyl group. For instance, the reduction of a 2-(p-methoxyphenyl)cyclohexanone with a p-methoxyphenyl organometallic reagent could be influenced by the existing stereocenter to favor the formation of one diastereomer of the resulting diol, which could then be converted to the target cyclohexene.

The synthesis of enantiomerically pure or enriched Cyclohexene, 1,2-bis(p-methoxyphenyl)- necessitates the use of chiral catalysts or auxiliaries. Asymmetric catalysis has emerged as a highly efficient method for the synthesis of chiral molecules.

The asymmetric Diels-Alder reaction is a prominent example where chiral Lewis acids or organocatalysts can induce high levels of enantioselectivity. scielo.br By employing a chiral catalyst, the cycloaddition can be directed to favor the formation of one enantiomer of the cyclohexene product. A variety of chiral ligands, such as those based on BINOL or BOX scaffolds, have been successfully used in asymmetric Diels-Alder reactions. scielo.brnih.gov

Table 2: Chiral Catalysts in Asymmetric Cyclohexene Synthesis

| Catalyst Type | Common Ligands/Catalysts | Applicable Reaction | Potential for High Enantioselectivity |

|---|---|---|---|

| Chiral Lewis Acids | BINOL-derived phosphoric acids, BOX-metal complexes | Diels-Alder Reaction | High |

| Chiral Organocatalysts | MacMillan catalysts, Jørgensen-Hayashi catalysts | Diels-Alder Reaction, Michael Additions | High semanticscholar.orgnih.gov |

| Chiral Transition Metal Complexes | Ru-BINAP, Rh-DIPAMP | Asymmetric Hydrogenation | High nih.govresearchgate.net |

Asymmetric hydrogenation of a suitable prochiral precursor is another powerful strategy. For instance, a 1,2-bis(p-methoxyphenyl)cyclohexadiene could be hydrogenated using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand (e.g., BINAP), to yield an enantiomerically enriched cyclohexene. nih.govresearchgate.net The choice of catalyst and reaction conditions would be critical in achieving high enantiomeric excess.

Mechanistic and Kinetic Investigations of Chemical Transformations Involving Cyclohexene, 1,2 Bis P Methoxyphenyl

Reaction Pathways for Addition and Elimination on the Cyclohexene (B86901) Scaffold

Addition and elimination reactions are fundamental to the chemistry of alkenes. In the case of Cyclohexene, 1,2-bis(p-methoxyphenyl)-, the electronic nature of the p-methoxyphenyl groups and the stereochemical environment of the cyclohexene ring are critical in determining the favored reaction pathways.

Hydride transfer reactions are crucial in many catalytic processes. While direct studies on hydride transfer involving Cyclohexene, 1,2-bis(p-methoxyphenyl)- are not readily found, the general mechanism can be inferred. In catalytic hydrogenation, for instance, a metal catalyst facilitates the addition of hydrogen across the double bond. The p-methoxyphenyl groups, being electron-donating, can influence the electron density of the double bond, which in turn affects its interaction with the metal catalyst.

In related systems, such as the reaction of hydride Meisenheimer adducts, it has been shown that hydride transfer can occur to suitable acceptors. For example, the hydride Meisenheimer adduct of 2,4-dinitroaniline (B165453) can transfer a hydride to 1,3,5-trinitrobenzene. rsc.org This suggests that under appropriate conditions, a cyclohexene derivative could potentially act as a hydride donor or acceptor, depending on the reaction partners and catalysts involved. The reaction kinetics would be second-order in such cases, and the process is typically irreversible without the formation of detectable intermediates. rsc.org

For Cyclohexene, 1,2-bis(p-methoxyphenyl)-, the p-methoxyphenyl groups would play a significant role in stabilizing the carbocation intermediate through resonance. This stabilization would likely accelerate the rate of electrophilic addition compared to unsubstituted cyclohexene. The regioselectivity of the addition would be governed by the formation of the most stable carbocation.

Nucleophilic addition to the unsubstituted double bond of Cyclohexene, 1,2-bis(p-methoxyphenyl)- is less common unless the double bond is activated by adjacent electron-withdrawing groups. However, in the context of certain organometallic reactions, nucleophilic attack on a coordinated cyclohexene ligand is a plausible pathway.

Oxidation and Reduction Processes of the Cyclohexene Ring

Oxidation and reduction reactions of the cyclohexene scaffold lead to a variety of functionalized products. The presence of the p-methoxyphenyl substituents will influence the selectivity and rate of these transformations.

Ozonolysis: The reaction of alkenes with ozone is a powerful method for cleaving carbon-carbon double bonds. masterorganicchemistry.com The mechanism, as proposed by Criegee, involves the initial 1,3-dipolar cycloaddition of ozone to the double bond to form a primary ozonide (molozonide). mdpi.com This unstable intermediate rapidly rearranges to a secondary ozonide. masterorganicchemistry.com Subsequent workup of the ozonide determines the final products. Reductive workup yields aldehydes or ketones, while oxidative workup provides carboxylic acids. masterorganicchemistry.com For cyclic alkenes like Cyclohexene, 1,2-bis(p-methoxyphenyl)-, ozonolysis would lead to the opening of the six-membered ring to form a single, larger molecule containing two carbonyl groups. In some cases, the ozonolysis of cyclohexene derivatives can lead to unsymmetrical cleavage products. rsc.org The reaction can also be influenced by the presence of other functional groups and the solvent used. rsc.org It has been noted that for some cyclic dienes, the reaction with ozone may not follow the traditional Criegee mechanism and can lead to other products through alternative pathways. researchgate.net

Metal-Catalyzed Oxidation: The oxidation of cyclohexene in the presence of transition metal catalysts can yield a variety of products, including epoxides, diols, and allylic oxidation products. ijcce.ac.ird-nb.info The product distribution is highly dependent on the metal catalyst, the oxidant, and the reaction conditions. ijcce.ac.irresearchgate.netmdpi.com For instance, oxidation with hydrogen peroxide in the presence of certain catalysts can lead to the formation of cyclohexene oxide and cyclohexene-1,2-diol. researchgate.netresearchgate.net The use of other oxidants like tert-butyl hydroperoxide can result in allylic oxidation products such as 2-cyclohexen-1-one (B156087) and 2-cyclohexen-1-ol. researchgate.net The catalytic activity and selectivity are influenced by the nature of the metal in the catalyst, with different metals favoring different oxidation pathways. ijcce.ac.ir The general mechanism often involves the formation of a high-valent metal-oxo species that acts as the active oxidant. Radical intermediates are also proposed in some metal-catalyzed oxidation reactions of cyclohexene. ijcce.ac.ir

A summary of common products from the metal-catalyzed oxidation of the cyclohexene core is presented below.

| Oxidant | Catalyst System | Major Products |

| Iodosylbenzene | Metallophthalocyanines | Epoxycyclohexane, 2-cyclohexen-1-ol, 2-cyclohexen-1-one |

| Hydrogen Peroxide | Alumina-supported Metal Complexes | Cyclohexene oxide, Cyclohexene-1,2-diol |

| tert-Butyl Hydroperoxide | Alumina-supported Metal Complexes | 2-cyclohexen-1-one, 2-cyclohexen-1-ol, 1-(tert-butylperoxy)-2-cyclohexene |

| Molecular Oxygen | TiZrCo Catalysts | 2-cyclohexen-1-one |

This table represents general findings for the oxidation of the cyclohexene scaffold and not specifically for Cyclohexene, 1,2-bis(p-methoxyphenyl)-.

The reduction of the cyclohexene double bond can be achieved through various methods, with catalytic hydrogenation being the most common. In this process, the cyclohexene derivative is treated with hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. The reaction typically proceeds via syn-addition of hydrogen to the double bond, resulting in the corresponding cyclohexane (B81311) derivative. The bulky p-methoxyphenyl groups in Cyclohexene, 1,2-bis(p-methoxyphenyl)- would likely direct the approach of the hydrogen to the less sterically hindered face of the double bond.

Photochemical and Radical-Mediated Transformations

Photochemical reactions of alkenes can lead to a variety of unique products that are often inaccessible through thermal methods. These reactions involve the excitation of the alkene to an electronically excited state, which can then undergo cycloadditions, isomerizations, or react with other molecules. For example, the [2+2] photocycloaddition of alkenes can produce cyclobutane (B1203170) derivatives. nih.gov

Radical-mediated transformations of cyclohexene often involve allylic functionalization. For instance, in the presence of a radical initiator and a suitable reagent, a hydrogen atom can be abstracted from one of the allylic positions of the cyclohexene ring, leading to a resonance-stabilized allylic radical. This radical can then react with another species to form a new product. The presence of the p-methoxyphenyl groups would influence the stability of any radical intermediates, potentially affecting the regioselectivity of such reactions.

Photoisomerization and Rearrangement Mechanisms

The photochemistry of 1,2-diaryl-substituted alkenes is a well-studied area, often characterized by complex isomerization and rearrangement pathways upon absorption of ultraviolet light. For Cyclohexene, 1,2-bis(p-methoxyphenyl)-, photochemical excitation primarily targets the π-system of the stilbene-like core. The absorption of a photon elevates the molecule to an excited singlet state (S1), from which several decay pathways are possible, including fluorescence and intersystem crossing (ISC) to a triplet state (T1).

While direct photoisomerization (e.g., cis-trans) of the cyclohexene double bond is sterically hindered, rearrangements involving the aryl substituents are plausible. Photochemical studies on analogous 1,2-diaryl systems often reveal pathways involving cyclization or hydrogen shifts. The excited state can lead to the formation of transient intermediates that subsequently rearrange to more stable products. The specific mechanism is highly dependent on the solvent and the excitation wavelength. For instance, irradiation at different wavelengths can populate different excited states (e.g., S1 vs. S2), which may lead to distinct chemical outcomes. In some cases, wavelength-dependent photorearrangements have been observed, where excitation to a higher singlet state (S2) triggers one reaction pathway (e.g., a 1,3-silyl migration in a dione), while excitation to the S1 state followed by intersystem crossing leads to a different product via a triplet state precursor.

Investigation of Radical and Cationic Intermediates

The investigation of transient species in photochemical reactions is crucial for elucidating reaction mechanisms. Techniques such as flash photolysis and transient absorption spectroscopy are employed to detect and characterize short-lived intermediates like radicals and ions. warwick.ac.ukresearchgate.netresearchgate.netberkeley.eduaps.org

In the case of diaryl-substituted alkenes, particularly those with electron-donating groups like p-methoxyphenyl, the formation of both radical and cationic intermediates upon photolysis is a common feature. Studies on structurally related compounds, such as 1-bromo-2,2-bis(p-methoxyphenyl)ethene, have shown that photolysis can proceed via heterolytic or homolytic cleavage of bonds. rsc.orgpsu.edu

Upon photoexcitation, one possible pathway is the formation of a radical pair. Subsequently, electron transfer within this pair can lead to the generation of a vinyl cation. psu.edu For Cyclohexene, 1,2-bis(p-methoxyphenyl)-, photo-induced electron transfer processes could lead to a radical cation intermediate. The presence of the electron-donating methoxy (B1213986) groups would stabilize such a cationic species. These intermediates are highly reactive and can undergo rapid rearrangement or reaction with the solvent. psu.edubeilstein-journals.org

Transient absorption spectroscopy allows for the real-time observation of these species. A pump pulse excites the molecule, and a subsequent probe pulse measures the absorption of the transient species formed. researchgate.netresearchgate.net The spectral and kinetic data obtained provide insights into the identity and lifetime of the intermediates. For example, flash photolysis studies on 1-bromo-2,2-bis(p-methoxyphenyl)ethene revealed the rapid formation of vinyl cations, which were identified by their characteristic absorption bands and rapid decay. rsc.orgpsu.edu

Table 3.3.2: Potential Intermediates in the Photolysis of 1,2-Diaryl Alkenes

| Intermediate Type | Method of Investigation | Key Characteristics |

| Radical Cation | Transient Absorption Spectroscopy, Electron Paramagnetic Resonance (EPR) | Characterized by specific absorption bands in the visible or near-IR region. Can be stabilized by electron-donating substituents. |

| Triplet State | Phosphorescence, Flash Photolysis | Longer lifetime than singlet excited states. Can be quenched by oxygen. Acts as a precursor to radical intermediates. |

| Vinyl Cation | Flash Photolysis, Product Analysis in Protic Solvents | Highly electrophilic. Undergoes rapid rearrangement or trapping by nucleophiles. Formation is favored in polar solvents. |

Pericyclic and Rearrangement Reactions

Sigmatropic Rearrangements and Stereochemical Outcomes

Sigmatropic rearrangements are intramolecular pericyclic reactions where a σ-bond migrates across a π-conjugated system. libretexts.org The classification [i,j] denotes that the bond migrates from position 1 to position i of one π-system and position 1 to position j of another. The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules, which depend on the number of electrons involved and whether the reaction is promoted by heat or light. The migration can occur on the same face of the π-system (suprafacial) or on opposite faces (antarafacial). libretexts.org

For a system like Cyclohexene, 1,2-bis(p-methoxyphenyl)-, a potential sigmatropic rearrangement could be a rsc.orgmdpi.com-hydrogen shift if a suitable hydrogen atom is available on an adjacent saturated carbon. A thermal rsc.orgmdpi.com-hydrogen shift, involving 6 electrons (four from the two π-bonds of the aryl rings and two from the C-H σ-bond), is predicted to proceed via a suprafacial pathway. mdpi.com Such a rearrangement would lead to the formation of an isomeric diene. The stereochemistry of the product would be dictated by the suprafacial nature of the hydrogen transfer. While geometrically constrained systems can make antarafacial shifts difficult, the flexibility of the cyclohexene ring might allow for conformations that facilitate such processes under specific conditions. libretexts.org

Another class of relevant sigmatropic reactions includes researchgate.netresearchgate.net rearrangements like the Cope rearrangement. nih.gov However, the structure of Cyclohexene, 1,2-bis(p-methoxyphenyl)- itself is not primed for a classic Cope rearrangement without further functionalization to create a 1,5-diene system.

Table 3.4.1: Selection Rules for Sigmatropic Hydrogen Shifts

| Reaction Type (Electrons) | Thermal/Photochemical | Allowed Stereochemistry |

| mdpi.comresearchgate.net Shift (4e) | Photochemical | Suprafacial |

| mdpi.comresearchgate.net Shift (4e) | Thermal | Antarafacial |

| rsc.orgmdpi.com Shift (6e) | Thermal | Suprafacial |

| rsc.orgmdpi.com Shift (6e) | Photochemical | Antarafacial |

Cycloaddition Reactions Involving Diaryl-substituted Systems

Cycloaddition reactions are processes in which two or more unsaturated molecules combine to form a cyclic adduct. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example used to form six-membered rings. researchgate.netnih.gov The reactivity in these reactions is largely governed by the electronic nature of the reactants: the diene (4π-electron component) and the dienophile (2π-electron component).

Cyclohexene, 1,2-bis(p-methoxyphenyl)- possesses an electron-rich double bond due to the electron-donating effect of the two p-methoxyphenyl groups. This electronic characteristic makes it a suitable candidate for several types of cycloaddition reactions.

Inverse-Electron-Demand Diels-Alder Reaction : In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. However, in the inverse-demand variant, an electron-poor diene reacts with an electron-rich dienophile. Therefore, Cyclohexene, 1,2-bis(p-methoxyphenyl)- would be expected to react readily as a dienophile with electron-deficient dienes such as tetrazines or substituted cyclopentadienones. nih.gov

[3+2] Cycloaddition Reactions : As an electron-rich alkene, it can also participate in [3+2] cycloadditions with 1,3-dipoles like nitrones or azides, often catalyzed by Lewis acids, to form five-membered heterocyclic rings. researchgate.netresearchgate.net

[2+2] Cycloaddition Reactions : Photochemical [2+2] cycloadditions with other alkenes are also possible, leading to the formation of cyclobutane rings.

The presence of the two bulky p-methoxyphenyl groups would significantly influence the stereochemical outcome of any cycloaddition reaction, likely directing the incoming reactant to the less sterically hindered face of the cyclohexene ring.

Table 3.4.2: Expected Cycloaddition Reactivity of Cyclohexene, 1,2-bis(p-methoxyphenyl)-

| Reaction Type | Reactant Partner | Expected Product | Key Factors |

| Inverse-Demand Diels-Alder [4+2] | Electron-poor diene (e.g., dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate) | Dihydropyridazine derivative (after N2 extrusion) | HOMO (dienophile) - LUMO (diene) interaction |

| 1,3-Dipolar Cycloaddition [3+2] | 1,3-Dipole (e.g., nitrone, azide) | Five-membered heterocycle (e.g., isoxazolidine) | Lewis acid catalysis, regioselectivity |

| Photochemical Cycloaddition [2+2] | Alkene (e.g., maleic anhydride) | Substituted cyclobutane | Photo-excitation, stereospecificity |

Advanced Spectroscopic and Structural Elucidation of Cyclohexene, 1,2 Bis P Methoxyphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy would be the cornerstone for the complete structural assignment of Cyclohexene (B86901), 1,2-bis(p-methoxyphenyl)-. A combination of one-dimensional and two-dimensional NMR experiments would be essential to unambiguously determine the chemical structure and stereochemistry of the molecule.

High-Field ¹H and ¹³C NMR for Chemical Shift and Coupling Analysis

High-field ¹H and ¹³C NMR spectroscopy would provide the initial and fundamental data for the structural elucidation.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the p-methoxyphenyl groups, the vinylic proton on the cyclohexene ring, the allylic protons, and the remaining methylene (B1212753) protons of the cyclohexene ring. The integration of these signals would correspond to the number of protons in each unique chemical environment. The chemical shifts (δ) would be indicative of the electronic environment of the protons, and the coupling constants (J) would reveal the connectivity between adjacent protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would display signals for each unique carbon atom in the molecule. This would include the quaternary carbons of the double bond and the aromatic rings, the methoxy (B1213986) carbons, and the various CH and CH₂ groups. The chemical shifts of the carbon atoms would provide crucial information about their hybridization and bonding environment.

| Expected ¹H NMR Data | Expected ¹³C NMR Data |

| Proton Type | Expected Chemical Shift (ppm) |

| Aromatic (ortho to OMe) | ~6.8-7.0 |

| Aromatic (meta to OMe) | ~7.1-7.3 |

| Vinylic | ~5.5-6.0 |

| Allylic | ~2.0-2.5 |

| Methylene (Cyclohexene) | ~1.5-2.0 |

| Methoxy (-OCH₃) | ~3.8 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

Two-dimensional NMR techniques are indispensable for establishing the precise connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. This would allow for the definitive assignment of protons within the cyclohexene ring and the aromatic systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would show correlations between protons and the carbon atoms to which they are directly attached. This is a powerful tool for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum would display correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the connectivity between the p-methoxyphenyl groups and the cyclohexene ring, as well as for assigning quaternary carbon signals.

Variable Temperature NMR for Dynamic Processes and Conformational Exchange

Variable temperature (VT) NMR studies could provide insights into any dynamic processes occurring in the molecule, such as ring-flipping of the cyclohexene moiety or restricted rotation around the single bonds connecting the aromatic rings to the cyclohexene core. By recording NMR spectra at different temperatures, it would be possible to observe changes in the line shapes of the signals, which can be used to determine the energy barriers for these conformational exchanges.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including FT-IR and Raman, would provide a molecular fingerprint of Cyclohexene, 1,2-bis(p-methoxyphenyl)-, offering complementary information to NMR about the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum would be expected to show characteristic absorption bands for the various functional groups in the molecule. Key expected vibrational modes would include:

| Expected FT-IR Data |

| Functional Group |

| C-H stretching (aromatic) |

| C-H stretching (aliphatic) |

| C=C stretching (alkene) |

| C=C stretching (aromatic) |

| C-O stretching (aryl ether) |

| C-H bending (out-of-plane, p-disubstituted) |

Raman Spectroscopy for Complementary Vibrational Data

Raman spectroscopy would provide complementary information to FT-IR. Vibrations that are weak in the IR spectrum are often strong in the Raman spectrum, and vice versa. For Cyclohexene, 1,2-bis(p-methoxyphenyl)-, the C=C stretching of the cyclohexene ring and the symmetric breathing modes of the aromatic rings would be expected to give strong signals in the Raman spectrum. This technique would be particularly useful for confirming the presence and substitution pattern of the aromatic rings.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the transitions between electronic energy levels in a molecule upon absorption or emission of light, providing insights into its conjugated systems and photophysical behavior.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the excitation of electrons to higher energy orbitals. For Cyclohexene, 1,2-bis(p-methoxyphenyl)-, the spectrum is expected to be dominated by transitions associated with the conjugated system formed by the p-methoxyphenyl groups and the cyclohexene double bond. The presence of this conjugation is supported by infrared spectroscopic data.

The key electronic transitions are typically π → π* (pi to pi antibonding), which are characteristic of conjugated systems and are expected to appear as strong absorption bands. The methoxy groups on the phenyl rings act as auxochromes, which are electron-donating groups that can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths and increase the intensity of the absorption.

While specific experimental absorption maxima (λmax) for this compound are not detailed in readily available literature, analysis of similar substituted stilbene (B7821643) and cyclohexene structures suggests that significant absorption would occur due to the electronic conjugation between the aromatic rings and the central double bond.

Fluorescence spectroscopy provides information on the emission properties of a molecule after it has absorbed light. When a molecule in an excited electronic state returns to the ground state by emitting a photon, fluorescence occurs. The efficiency of this process is measured by the fluorescence quantum yield.

Specific experimental data on the fluorescence emission properties, such as emission maxima and quantum yields, for Cyclohexene, 1,2-bis(p-methoxyphenyl)- are not found in the surveyed literature. The emission characteristics would be highly dependent on the molecular structure, its rigidity, and the surrounding solvent environment. mdpi.com For many related stilbene-like molecules, fluorescence is a key characteristic, though factors like cis-trans isomerization can provide non-radiative decay pathways that may quench fluorescence.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy.

Based on its molecular formula, C₂₀H₂₂O₂, the exact mass of Cyclohexene, 1,2-bis(p-methoxyphenyl)- can be calculated.

Table 1: Calculated Exact Mass Data

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₂O₂ |

The fragmentation pathways of this compound under mass spectrometry conditions (e.g., electron ionization) can be predicted based on its structure. The cyclohexene ring is susceptible to a retro-Diels-Alder reaction, a characteristic fragmentation for this ring system. docbrown.info Other likely fragmentation patterns would involve the cleavage of the bonds connecting the phenyl groups to the cyclohexene ring and the loss of methyl groups from the methoxy substituents. Analysis of the fragmentation patterns of similar cyclohexanone-containing structures can provide a model for potential pathways. nih.gov However, without experimental HRMS data, a definitive fragmentation scheme cannot be established.

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Analysis

Single Crystal X-ray Diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on molecular geometry, bond lengths, bond angles, and intermolecular interactions.

A search of crystallographic databases did not yield a publicly available crystal structure for Cyclohexene, 1,2-bis(p-methoxyphenyl)-. Therefore, precise experimental data on its bond lengths, angles, and torsion angles are not available.

Without a determined crystal structure, a definitive analysis of the crystal packing and intermolecular interactions is not possible. However, based on the molecular structure, one can anticipate the types of non-covalent interactions that would govern its solid-state assembly. These would likely include:

π–π stacking interactions between the aromatic p-methoxyphenyl rings of adjacent molecules.

C–H···π interactions where hydrogen atoms from the cyclohexene ring or methyl groups interact with the electron-rich phenyl rings.

Weak C–H···O hydrogen bonds , with the oxygen atoms of the methoxy groups acting as acceptors. iucr.org

These combined interactions would dictate the formation of a specific three-dimensional supramolecular architecture in the solid state.

Applications and Potential in Advanced Chemical Research

Role in Catalysis and Ligand Design

The design of effective ligands is a cornerstone of modern transition metal catalysis. The electronic and steric properties of a ligand are paramount in dictating the catalytic activity and selectivity of the metal center. The 1,2-bis(p-methoxyphenyl)cyclohexene framework presents an interesting scaffold for ligand design, offering a combination of a rigid cyclohexene (B86901) backbone and tunable aromatic substituents.

The electron-donating nature of the p-methoxyphenyl groups in Cyclohexene, 1,2-bis(p-methoxyphenyl)- can enhance the electron density at a coordinated metal center, which can be beneficial for certain catalytic processes, such as oxidative addition in cross-coupling reactions. Research has indicated that this compound can serve as a ligand in palladium-catalyzed reactions. Its structure is thought to stabilize palladium complexes, potentially leading to improved reaction yields in various organic syntheses. The flexible yet defined steric bulk of the diarylcyclohexene moiety can also influence the coordination sphere of the metal, impacting substrate approach and product formation.

While extensive research into its application with a broad range of transition metals is not widely documented in recent literature, the fundamental properties of the molecule suggest that it could be adapted for use in various catalytic systems. Further functionalization of the phenyl rings or the cyclohexene backbone could lead to the development of a broader class of ligands with tailored electronic and steric profiles.

The development of chiral ligands for enantioselective catalysis is a significant goal in synthetic chemistry, enabling the production of single-enantiomer pharmaceuticals and other fine chemicals. The cyclohexene ring in 1,2-bis(p-methoxyphenyl)cyclohexene possesses chiral centers, and its derivatives can be synthesized in enantiomerically pure forms. This intrinsic chirality makes it a candidate for development as a chiral ligand.

However, detailed studies on the application of chiral derivatives of Cyclohexene, 1,2-bis(p-methoxyphenyl)- in asymmetric induction and enantioselective catalysis are not extensively reported in the current body of scientific literature. The principle of asymmetric catalysis relies on the transfer of chirality from the ligand to the substrate during the catalytic cycle. A chiral 1,2-diarylcyclohexene scaffold could create a chiral pocket around the metal center, influencing the stereochemical outcome of a reaction. Theoretical and foundational studies may exist, but practical applications and high-impact research in this specific area appear limited based on available public domain information.

Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the study of non-covalent interactions to construct large, well-defined molecular assemblies. The rigid and shape-persistent nature of cyclic and aromatic compounds makes them excellent building blocks for supramolecular architectures.

The self-assembly of molecules into ordered structures is driven by a variety of non-covalent forces, including hydrogen bonding, π-π stacking, and van der Waals interactions. The diarylcyclohexene moiety, with its two phenyl rings, has the potential to engage in π-π stacking interactions, which could drive the formation of one-, two-, or three-dimensional supramolecular structures.

Despite this potential, specific research detailing the self-assembly processes of Cyclohexene, 1,2-bis(p-methoxyphenyl)- is scarce in publicly accessible literature. The study of related diarylethenes, which can undergo photoinduced cyclization and self-assembly, suggests that diarylalkene scaffolds can be valuable in the design of responsive supramolecular systems. However, direct analogues for the self-assembly behavior of the specific cyclohexene compound are not readily found.

The defined three-dimensional structure of Cyclohexene, 1,2-bis(p-methoxyphenyl)- suggests its potential use as a component in host-guest systems. The diarylcyclohexene unit could form part of a larger macrocyclic host, with the phenyl groups contributing to a hydrophobic cavity capable of binding guest molecules. The methoxy (B1213986) groups could also potentially participate in hydrogen bonding or other specific interactions with a suitable guest.

As with other areas of its supramolecular chemistry, there is a lack of specific published research on the application of Cyclohexene, 1,2-bis(p-methoxyphenyl)- in molecular recognition and host-guest complexation. The fundamental principles of host-guest chemistry would suggest that a scaffold of this nature could be functionalized to create selective receptors, but experimental evidence for such applications is not prominent in the available literature.

Considerations in Materials Science and Polymer Chemistry

The incorporation of rigid, aromatic moieties into polymer backbones can significantly influence the properties of the resulting materials, often enhancing thermal stability and modifying mechanical characteristics.

A study by Kovacic, Uchic, and Hsu published in the Journal of Polymer Science Part A-1: Polymer Chemistry in 1967 explored the polymerization of 1,2-bis(p-methoxyphenyl)cyclohexene. This early work provides some of the foundational knowledge in this area. Generally, cyclohexene derivatives can be utilized in the formulation of polymers and resins. The presence of the p-methoxyphenyl groups is anticipated to impart desirable properties to polymers, such as improved thermal stability and specific mechanical responses, which could make them suitable for high-performance applications. However, beyond this early study, there is limited contemporary research available in the public domain that details the synthesis and characterization of polymers derived from Cyclohexene, 1,2-bis(p-methoxyphenyl)- or its use as an additive in polymer blends. The potential for this compound to act as a monomer in ring-opening metathesis polymerization (ROMP) or other polymerization techniques remains an area for further investigation.

As a Monomer or Building Block for Functional Polymers

Cyclohexene, 1,2-bis(p-methoxyphenyl)- holds significant promise as a monomer for the synthesis of functional polymers. The cyclohexene moiety can participate in various polymerization reactions, most notably Ring-Opening Metathesis Polymerization (ROMP). ROMP is a powerful technique for polymerizing cyclic olefins, often catalyzed by ruthenium-based catalysts, to produce polymers with well-defined structures and properties.

The polymerization of cyclohexene derivatives through ROMP allows for the incorporation of the monomer's structural features into the polymer backbone. In the case of Cyclohexene, 1,2-bis(p-methoxyphenyl)-, this would result in a polymer chain decorated with bulky and electronically active p-methoxyphenyl pendant groups. The presence of these bulky substituents would likely influence the polymer's physical properties, such as its glass transition temperature (Tg) and solubility. The methoxy groups on the phenyl rings are known to affect the properties of resulting polymers, potentially enhancing solubility in common organic solvents and influencing thermal stability. acs.orgresearchgate.net

The incorporation of the bis(p-methoxyphenyl) moiety can impart specific functionalities to the resulting polymer. For instance, polymers containing such aromatic groups may exhibit interesting optical and electronic properties. While direct studies on the polymerization of Cyclohexene, 1,2-bis(p-methoxyphenyl)- are not extensively documented, the behavior of similar functionalized cyclic olefins in ROMP suggests that it could serve as a valuable building block for creating polymers with unique characteristics. researchgate.netresearchgate.net The resulting polymers could find applications in areas such as specialty plastics, membranes, and as scaffolds for further chemical modifications.

Table 1: Potential Polymer Properties Influenced by Cyclohexene, 1,2-bis(p-methoxyphenyl)- Monomer

| Property | Influence of Monomer Structure | Potential Application |

| Glass Transition Temperature (Tg) | The bulky p-methoxyphenyl groups can restrict chain mobility, potentially leading to a higher Tg. | High-performance plastics |

| Solubility | The methoxy groups can enhance solubility in organic solvents, facilitating polymer processing. | Solution-processable films and coatings |

| Thermal Stability | The aromatic nature of the pendant groups may contribute to improved thermal stability of the polymer. | Materials for high-temperature applications |

| Refractive Index | The presence of aromatic rings can lead to a higher refractive index in the resulting polymer. | Optical materials |

Potential in Organic Electronic and Photonic Materials

The electronic characteristics of the p-methoxyphenyl groups suggest that Cyclohexene, 1,2-bis(p-methoxyphenyl)- and polymers derived from it could have significant potential in the field of organic electronics and photonics. Organic semiconductors are the active components in a range of devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). wikipedia.org

The p-methoxyphenyl group is an electron-donating moiety, which can influence the electronic energy levels (HOMO and LUMO) of a material. rsc.org Incorporating this group into a polymer backbone or as a pendant group can modulate the material's charge transport properties. osti.gov Polymers with pendant p-methoxyphenyl groups could potentially facilitate hole transport, making them suitable for use as p-type organic semiconductors.

Furthermore, the chromophoric nature of the bis(p-methoxyphenyl)ethylene core suggests potential for photophysical applications. sigmaaldrich.com Molecules with similar structures have been investigated for their fluorescent properties. beilstein-journals.org While the specific photophysical properties of Cyclohexene, 1,2-bis(p-methoxyphenyl)- would require detailed experimental investigation, the presence of the conjugated aromatic systems hints at the possibility of luminescence. This could be exploited in the design of new organic emitters for OLEDs or as active materials in organic sensors. mdpi.comresearchgate.netmdpi.comnih.govjmaterenvironsci.com

Computational studies on similar molecules can provide insights into their electronic structure and potential applications. mdpi.comresearchgate.net The introduction of methoxy groups into organic semiconductor frameworks has been shown to be an effective strategy for tuning their optical and electrical properties. rsc.org

Table 2: Potential Electronic and Photonic Properties and Applications

| Property | Role of the bis(p-methoxyphenyl) Moiety | Potential Application |

| Charge Transport | The electron-donating nature of the p-methoxyphenyl groups could enhance hole mobility. osti.govrsc.org | p-type semiconductor in OFETs |

| Luminescence | The aromatic structure may lead to fluorescence, making it a candidate for light-emitting applications. beilstein-journals.org | Emitter or host material in OLEDs nih.gov |

| Energy Level Tuning | The methoxy groups can be used to adjust the HOMO and LUMO energy levels for better device performance. rsc.org | Active layer in organic solar cells |

| Photostability | The rigid aromatic structure may contribute to the photostability of the material. | Long-lifetime organic electronic devices |

Future Research Directions and Unexplored Avenues

Development of Novel Asymmetric Synthetic Routes

The synthesis of enantiomerically pure forms of Cyclohexene (B86901), 1,2-bis(p-methoxyphenyl)- is a critical step towards unlocking its full potential, particularly in applications where chirality plays a decisive role. While several synthetic routes to substituted cyclohexenes exist, the development of novel, highly efficient, and stereoselective methods remains a key objective. Future research in this area could focus on several promising strategies.

One major avenue of exploration is the use of chiral catalysts in asymmetric transformations. For instance, enantioselective Diels-Alder reactions could provide a powerful tool for constructing the chiral cyclohexene ring. researchgate.net The use of chiral Lewis acid catalysts, such as those based on aluminum, boron, or copper, could facilitate the cycloaddition of a suitable diene and dienophile to yield the desired 1,2-disubstituted cyclohexene with high enantiomeric excess. nih.gov

Another promising approach involves rhodium-catalyzed asymmetric [2+2+2] cycloadditions . This method could allow for the stereoselective construction of densely functionalized cyclohexadiene scaffolds from diynes and alkenes, which can then be further elaborated to the target molecule. researchgate.net The use of chiral phosphine (B1218219) ligands in conjunction with rhodium catalysts has shown great promise in achieving high enantioselectivity in similar transformations. researchgate.net

Furthermore, organocatalysis presents a metal-free and often more environmentally benign alternative for asymmetric synthesis. nih.govmdpi.commdpi.com The development of chiral organocatalysts, such as those derived from cinchona alkaloids or proline, for the asymmetric Michael addition of nucleophiles to suitable precursors could lead to the formation of chiral cyclohexene derivatives. nih.govmdpi.commdpi.com For example, the conjugate addition of a nucleophile to a nitroalkene, followed by further transformations, could be a viable route. nih.govmdpi.com

| Synthetic Strategy | Potential Catalysts/Reagents | Key Advantages |

| Asymmetric Diels-Alder | Chiral Lewis Acids (Al, B, Cu) | High stereocontrol, well-established reaction |

| Rhodium-Catalyzed [2+2+2] Cycloaddition | Chiral Phosphine Ligands | Access to complex and functionalized rings |

| Organocatalytic Michael Addition | Cinchona Alkaloids, Proline Derivatives | Metal-free, environmentally benign |

| Biocatalytic Kinetic Resolution | Lipases and other enzymes | High enantioselectivity, sustainable |

Bio-Inspired Transformations and Biomimetic Systems

Nature often provides inspiration for the development of novel chemical transformations and functional systems. Future research on Cyclohexene, 1,2-bis(p-methoxyphenyl)- could draw inspiration from biological processes to create new functionalities and applications.

One area of interest is the biomimetic oxidation of the cyclohexene core. Drawing parallels from the enzymatic oxidation of stilbene (B7821643) derivatives, which are structurally related, researchers could explore the use of biomimetic catalysts to introduce new functional groups. nih.gov For example, manganese or iron porphyrin complexes, which mimic the active sites of cytochrome P450 enzymes, could be employed for the stereoselective epoxidation or hydroxylation of the cyclohexene double bond. nih.govnih.govnorthwestern.edursc.org This would lead to the synthesis of novel derivatives with potentially interesting biological activities or material properties.

Another avenue lies in the development of biomimetic systems that harness the photoswitchable nature of the molecule. The reversible isomerization between the open and closed forms of Cyclohexene, 1,2-bis(p-methoxyphenyl)- could be used to control biological processes with high spatiotemporal resolution. For instance, the molecule could be incorporated into a larger biomolecule, such as a peptide or a protein, to create a light-controllable system. The conformational change induced by light could then be used to modulate the activity of the biomolecule.

Furthermore, the development of bio-inspired catalytic systems where the photoswitching of Cyclohexene, 1,2-bis(p-methoxyphenyl)- regulates the activity of a catalyst is a fascinating prospect. acs.orgacs.org By attaching the molecule to a catalytic center, the change in its geometry upon photoisomerization could alter the accessibility of the active site, thereby turning the catalyst "on" or "off" with light.

| Bio-Inspired Approach | Potential Outcome | Relevance |

| Biomimetic Oxidation | Introduction of epoxide or hydroxyl groups | Synthesis of new derivatives with altered properties |

| Light-Controllable Biomolecules | Photoregulation of biological activity | Development of tools for cell biology and medicine |

| Photoswitchable Catalysts | Light-gated control of chemical reactions | Advanced control over synthetic processes |

Integration into Nanoscale Architectures

The unique photochromic properties of Cyclohexene, 1,2-bis(p-methoxyphenyl)-, which are characteristic of diarylethene-type molecules, make it an excellent candidate for integration into nanoscale architectures to create novel functional materials. nih.govresearchgate.netnih.gov

A significant area of future research will be the incorporation of this molecule into nanoparticles for applications in optical data storage . nih.govmdpi.comresearchgate.netrsc.org By functionalizing the surface of nanoparticles with Cyclohexene, 1,2-bis(p-methoxyphenyl)-, it may be possible to create a high-density, rewritable data storage medium where information is written and erased using light of different wavelengths. The two distinct states of the molecule (open and closed ring) would represent the "0" and "1" of the binary code.

Another exciting prospect is the use of this compound in the development of light-controlled molecular machines . rsc.orgtitech.ac.jpresearchgate.net By incorporating the molecule into rotaxanes or other interlocked molecular systems, the light-induced conformational change could be used to drive mechanical motion on the nanoscale. This could lead to the development of molecular motors, shuttles, and other sophisticated nanodevices.

Furthermore, the integration of Cyclohexene, 1,2-bis(p-methoxyphenyl)- into photoresponsive polymers and gels could lead to the creation of "smart" materials that change their properties in response to light. For example, the change in polarity and shape of the molecule upon isomerization could be used to alter the swelling behavior of a hydrogel, leading to applications in drug delivery or soft robotics.

| Nanoscale Application | Principle of Operation | Potential Impact |

| Optical Data Storage | Reversible photoisomerization for binary coding | High-density and long-term data storage solutions |

| Molecular Machines | Light-induced conformational changes driving motion | Development of nanoscale motors and actuators |

| Photoresponsive Materials | Isomerization-induced changes in material properties | Smart materials for drug delivery and soft robotics |

Advanced Machine Learning and AI for Predictive Chemistry of Diarylcyclohexenes

A key area for future research is the use of ML models to predict the photochemical properties of diarylcyclohexenes. researchgate.netmdpi.comnsf.govrsc.orgnih.gov By training algorithms on existing experimental and computational data, it will be possible to predict crucial parameters such as quantum yields, absorption spectra, and thermal stability of different derivatives without the need for extensive and time-consuming laboratory experiments. researchgate.netmdpi.comnih.govsheffield.ac.uk This will enable the rapid screening of large virtual libraries of compounds to identify candidates with desired photoswitching characteristics.

AI can also play a crucial role in elucidating reaction mechanisms and predicting reaction outcomes for the synthesis of these compounds. rsc.org By analyzing vast amounts of reaction data, ML models can identify complex patterns and correlations that are not immediately obvious to human chemists. This can lead to the discovery of new synthetic routes and the optimization of existing ones.

| AI/ML Application | Methodology | Goal |

| Prediction of Photochemical Properties | Supervised learning models (e.g., neural networks) | Rapid screening of virtual libraries for desired properties |

| De Novo Molecular Design | Generative models (GANs, VAEs) | Discovery of novel diarylcyclohexenes with optimized functionalities |

| Reaction Prediction and Mechanism Elucidation | Analysis of large reaction datasets | Discovery of new synthetic routes and optimization of reaction conditions |

Q & A

Q. Q1: What are the key synthetic routes for 1,2-bis(p-methoxyphenyl)cyclohexene, and how can reaction conditions influence yield?

Methodological Answer: The synthesis typically involves acid-catalyzed cyclization or Diels-Alder reactions. For example, cyclohexene derivatives can be prepared via acid-catalyzed hydrolysis of epoxides using solid acid catalysts (e.g., chloro(indenyl)ruthenium complexes) under mild conditions (50°C, 45 min) . Critical parameters include temperature control (e.g., ice-water cooling to prevent side reactions) , stoichiometric ratios of reagents, and purification via fractional distillation or recrystallization. Impurities like unreacted starting materials or isomers may require chromatographic separation.

Q. Q2: How can researchers confirm the presence of the alkene moiety in 1,2-bis(p-methoxyphenyl)cyclohexene?

Methodological Answer: The alkene double bond can be tested using bromine in dichloromethane: decolorization indicates addition across the double bond . For quantitative analysis, UV-Vis spectroscopy (λ ~200–300 nm for π→π* transitions) or H NMR (δ 5.0–6.0 ppm for vinyl protons) provides structural confirmation. Computational methods like density-functional theory (DFT) can further predict electronic transitions and bond characteristics .

Advanced Mechanistic and Computational Analysis

Q. Q3: How do steric and electronic effects of the p-methoxyphenyl groups influence stereoselectivity in addition reactions?

Methodological Answer: The bulky p-methoxyphenyl groups favor anti-addition due to steric hindrance, as seen in cyclohexene model systems (e.g., syn/anti addition of halogens) . Computational studies using hybrid functionals (e.g., B3LYP) with exact-exchange terms can model transition states and predict regioselectivity . For example, DFT calculations on analogous systems show that electron-donating methoxy groups stabilize carbocation intermediates, directing electrophilic attack to specific positions .

Q. Q4: What advanced computational methods are suitable for analyzing the electronic structure of this compound?

Methodological Answer: Density-functional theory (DFT) with gradient-corrected exchange-correlation functionals (e.g., B3LYP) accurately predicts thermochemical properties, ionization potentials, and bond dissociation energies . For correlation-energy calculations, the Colle-Salvetti formula reformulated as a functional of electron density provides reliable results for conjugated systems . Basis sets like 6-31G(d) or def2-TZVP are recommended for balancing accuracy and computational cost.

Material Science and Applications

Q. Q5: How does 1,2-bis(p-methoxyphenyl)cyclohexene perform in low-temperature epoxy resin formulations?

Methodological Answer: Cyclohexene dicarboxylate derivatives exhibit enhanced low-temperature stability (e.g., shear strength retention at -253°C to -196°C) due to rigid cyclohexene backbones and methoxy groups reducing molecular mobility . Thermal stability can be assessed via differential scanning calorimetry (DSC) and dynamic mechanical analysis (DMA). Comparative studies with bisphenol-A epoxides show superior performance in cryogenic environments.

Catalytic and Asymmetric Applications

Q. Q6: Can this compound act as a ligand or catalyst in asymmetric synthesis?

Methodological Answer: The methoxyphenyl groups may coordinate to metals, making it a potential ligand. For example, ruthenium complexes with bis(phosphine) and diamine ligands (e.g., XylSKEWPHOS/DAIPEN systems) enable asymmetric hydrogenation . Screening via kinetic studies (e.g., enantiomeric excess measured by chiral HPLC) and DFT-based mechanistic modeling can optimize catalytic activity .

Key Research Challenges

- Synthetic Contradictions: Conflicting reports on syn/anti addition ratios may arise from solvent polarity or catalyst choice. Systematic studies with controlled variables (e.g., temperature, Lewis acid catalysts) are needed .

- Computational Limitations: DFT struggles with long-range dispersion forces in bulky derivatives. Pairing DFT with molecular dynamics (MD) simulations could improve accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.